molecular formula C16H16FN3O4S B3649735 1-(2-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(2-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B3649735
M. Wt: 365.4 g/mol
InChI Key: ZRLGDCCSEYQCPW-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

    Sulfonylation: The addition of a sulfonyl group to the aromatic ring.

    Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would be tailored to the compound’s chemical properties.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)piperazine: Lacks the sulfonyl and nitro groups.

    4-[(4-nitrophenyl)sulfonyl]piperazine: Lacks the fluorophenyl group.

    1-(2-chlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

1-(2-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the fluorophenyl and nitrophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c17-15-3-1-2-4-16(15)18-9-11-19(12-10-18)25(23,24)14-7-5-13(6-8-14)20(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLGDCCSEYQCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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